molecular formula C12H17Cl2NO B13943344 6-Amino-1-(3-chlorophenyl)hexan-1-one hydrochloride

6-Amino-1-(3-chlorophenyl)hexan-1-one hydrochloride

Cat. No.: B13943344
M. Wt: 262.17 g/mol
InChI Key: ULNOJUNDTMVWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-(3-chlorophenyl)hexan-1-one hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO It is known for its unique structure, which includes an amino group, a chlorophenyl group, and a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(3-chlorophenyl)hexan-1-one hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with hexanone in the presence of an amine source. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(3-chlorophenyl)hexan-1-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Amino-1-(3-chlorophenyl)hexan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-1-(3-chlorophenyl)hexan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and chlorophenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-(3-chlorophenyl)hexan-1-one hydrochloride is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C12H17Cl2NO

Molecular Weight

262.17 g/mol

IUPAC Name

6-amino-1-(3-chlorophenyl)hexan-1-one;hydrochloride

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-6-4-5-10(9-11)12(15)7-2-1-3-8-14;/h4-6,9H,1-3,7-8,14H2;1H

InChI Key

ULNOJUNDTMVWFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCCCCN.Cl

Origin of Product

United States

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